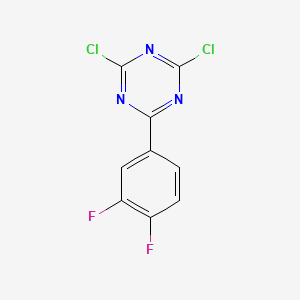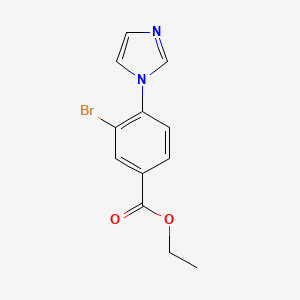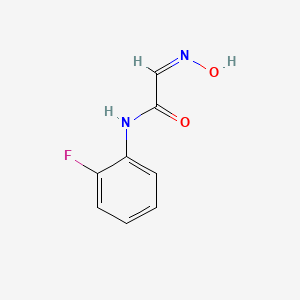
Mono(1-methylheptyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Mono-2-octyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are commonly used in the production of polyvinyl chloride (PVC) products. (+/-)-Mono-2-octyl phthalate is specifically known for its role in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Mono-2-octyl phthalate typically involves the esterification of phthalic anhydride with 2-octanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic anhydride+2-octanolH2SO4(+/-)-Mono-2-octyl phthalate+Water
Industrial Production Methods
In industrial settings, the production of (+/-)-Mono-2-octyl phthalate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Mono-2-octyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (+/-)-Mono-2-octyl phthalate can hydrolyze to form phthalic acid and 2-octanol.
Oxidation: Under oxidative conditions, the alkyl chain of (+/-)-Mono-2-octyl phthalate can be oxidized to form carboxylic acids.
Substitution: The ester group in (+/-)-Mono-2-octyl phthalate can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and 2-octanol.
Oxidation: Carboxylic acids derived from the oxidation of the alkyl chain.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Applications De Recherche Scientifique
(+/-)-Mono-2-octyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
Mécanisme D'action
(+/-)-Mono-2-octyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors and membrane receptors. This disruption can lead to various health effects, including reproductive and developmental disorders. The compound can also activate intracellular signaling pathways and modulate gene expression, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
(+/-)-Mono-2-octyl phthalate can be compared with other phthalate esters, such as:
Diethyl phthalate (DEP): Used in personal care products and cosmetics.
Dibutyl phthalate (DBP): Commonly used in adhesives and plasticizers.
Di-2-ethylhexyl phthalate (DEHP): Widely used in medical devices and flexible PVC products.
Compared to these compounds, (+/-)-Mono-2-octyl phthalate has a unique alkyl chain length, which influences its physical and chemical properties, such as its solubility and plasticizing efficiency .
Propriétés
Numéro CAS |
68296-97-9 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
Clé InChI |
DUJBEEUYBSLMGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3H-imidazo[4,5-b]pyridin-7-yl)imidazo[4,5-b]pyridin-7-amine](/img/structure/B11714610.png)
![1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11714623.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11714627.png)



![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)



![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)

